Tricaprilin-13C3 (CAS 65402-55-3), also known as 1,2,3-Trioctanoyl Glycerol-13C3, is a stable, non-radioactive isotope-labeled medium-chain triglyceride (MCT). Specifically labeled at the carbonyl carbons (1,1',1''-13C3) of its three octanoyl chains, this compound serves as a critical procurement choice for advanced lipidomics and metabolic tracing. Unlike long-chain triglycerides, tricaprilin is rapidly hydrolyzed and oxidized, making it the gold-standard C8 precursor for inducing and tracking ketosis. In procurement contexts, Tricaprilin-13C3 is predominantly sourced as an exact-mass internal standard for mass spectrometry and as a metabolic probe for in vivo 13CO2 breath tests, offering precise quantification without the regulatory and safety burdens of radiolabeled alternatives [1].
Generic substitution of Tricaprilin-13C3 with unlabeled tricaprilin or deuterated analogs fundamentally compromises analytical and diagnostic workflows [1]. Unlabeled tricaprilin is indistinguishable from endogenous lipids and dietary MCTs, rendering it useless for metabolic tracking or as an internal standard. While deuterated triglycerides (e.g., Tricaprilin-d5) are often considered as cheaper alternatives, the deuterium isotope effect causes them to elute earlier than the target analyte in reversed-phase LC-MS/MS. This retention time shift exposes the internal standard and the analyte to different matrix effects and ion suppression zones, degrading quantitative accuracy [2]. Furthermore, substituting with 14C-labeled tricaprilin introduces severe regulatory bottlenecks, requiring specialized radioactive handling facilities and costly disposal protocols that are entirely bypassed by the stable 13C isotope.
In reversed-phase liquid chromatography-mass spectrometry (LC-MS/MS), deuterated internal standards frequently suffer from the deuterium isotope effect, causing them to elute earlier than their unlabeled counterparts. Tricaprilin-13C3 eliminates this discrepancy, providing exact chromatographic co-elution with endogenous tricaprilin [1]. This ensures that both the analyte and the internal standard are subject to the identical matrix environment during ionization, drastically reducing quantitative errors caused by differential ion suppression.
| Evidence Dimension | Chromatographic Retention Time Shift (ΔRT) |
| Target Compound Data | Tricaprilin-13C3: ΔRT ≈ 0.0 seconds (perfect co-elution) |
| Comparator Or Baseline | Deuterated Triglycerides: ΔRT typically -2 to -10 seconds |
| Quantified Difference | Elimination of a 2-10 second retention time error, ensuring 100% matrix effect alignment. |
| Conditions | Reversed-phase LC-MS/MS lipidomic profiling |
Perfect co-elution is mandatory for rigorous quantitative lipidomics to ensure the internal standard accurately corrects for matrix-induced ion suppression.
Tricaprilin-13C3 is utilized in non-invasive breath tests to evaluate exocrine pancreatic function, particularly following procedures like pancreatoduodenectomy. Because the 13C label is located at the carbonyl positions, pancreatic lipase activity and subsequent beta-oxidation rapidly release quantifiable 13CO2. Clinical evaluations demonstrate that the 13C-trioctanoin breath test achieves exceptional diagnostic sensitivity compared to conventional tubeless biochemical assays [1].
| Evidence Dimension | Diagnostic Sensitivity for Pancreatic Dysfunction |
| Target Compound Data | 13C-Tricaprilin Breath Test: 100% sensitivity for recovery |
| Comparator Or Baseline | Fecal Chymotrypsin Test: 64% sensitivity; BT-PABA Test: 67% sensitivity |
| Quantified Difference | +36% absolute increase in diagnostic sensitivity over fecal chymotrypsin. |
| Conditions | Patients evaluated before and after pancreatoduodenectomy |
Procuring 13C-Tricaprilin enables highly sensitive, non-invasive clinical and preclinical assessments of fat malabsorption that outperform traditional fecal assays.
When used to model intestinal fat absorption, Tricaprilin-13C3 provides a highly distinct isotopic signature that cannot be replicated by unlabeled MCTs. In pediatric studies of persistent diarrhea, oral administration of 13C-tricaprilin resulted in a robust, quantifiable peak of 13CO2 excretion, allowing precise calculation of the area under the curve (AUC) for fat absorption [1]. Unlabeled tricaprilin provides zero signal-to-noise separation from endogenous carbon metabolism, making it useless for such pharmacokinetic modeling.
| Evidence Dimension | Cumulative Tracer Recovery (Area Under Curve over 6 hours) |
| Target Compound Data | Tricaprilin-13C3: ~18.9% of administered dose recovered as distinct 13CO2 |
| Comparator Or Baseline | Unlabeled Tricaprilin: 0% distinguishable signal above baseline |
| Quantified Difference | Generates a ~18.9% absolute signal recovery advantage over the indistinguishable baseline of unlabeled MCTs. |
| Conditions | Oral administration of 10 mg/kg in pediatric subjects analyzed via Isotope Ratio Mass Spectrometry (IRMS) |
Provides a definitive, quantifiable metric for lipid absorption kinetics without the background interference inherent to unlabeled dietary fats.
Leveraging its rapid hydrolysis by pancreatic lipase, Tricaprilin-13C3 is the optimal substrate for 13CO2 breath tests. It is procured by clinical research labs to diagnose fat malabsorption and monitor pancreatic exocrine sufficiency post-surgery, offering higher sensitivity than fecal chymotrypsin assays [1].
In high-throughput LC-MS/MS lipidomic workflows, Tricaprilin-13C3 is selected over deuterated standards to prevent retention time shifts. This ensures the internal standard perfectly co-elutes with the target analyte, providing accurate correction for matrix effects during the quantification of medium-chain triglycerides [2].
Because C8 triglycerides are highly ketogenic, Tricaprilin-13C3 is used in NMR and MS-based metabolic tracing to track the conversion of octanoate into beta-hydroxybutyrate. This is critical for evaluating the metabolic flexibility of the brain in Alzheimer's disease and epilepsy models without utilizing hazardous 14C radiolabels [3].